molecular formula C13H21NO3 B6215255 tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate CAS No. 2751602-90-9

tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate

Cat. No. B6215255
CAS RN: 2751602-90-9
M. Wt: 239.3
InChI Key:
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Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups and one other carbon atom . In the context of organic chemistry, the tert-butyl group is known for its unique reactivity pattern, which is often utilized in various chemical transformations .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often utilized in various chemical transformations . It’s relevant in nature and has implications in biosynthetic and biodegradation pathways .

Safety and Hazards

Safety and hazard information would depend on the specific compound. For similar compounds, safety precautions may include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions of research on compounds with a tert-butyl group could involve exploring their unique reactivity pattern for various applications, including their potential use in biocatalytic processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (4S,5S)-4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate involves the preparation of the starting material, 4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylic acid, followed by the conversion of the carboxylic acid to the tert-butyl ester using tert-butyl alcohol and a dehydrating agent. The final step involves the diastereoselective reduction of the alkyne using a chiral reducing agent to obtain the desired product.", "Starting Materials": [ "2,2,5-trimethyl-1,3-oxazolidine", "acetylene", "sodium hydroxide", "carbon dioxide", "sulfuric acid", "tert-butyl alcohol", "thionyl chloride", "sodium bicarbonate", "sodium sulfate", "sodium borohydride", "acetic acid", "sodium cyanoborohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "dichloromethane", "tetrahydrofuran", "diethyl ether", "hexanes" ], "Reaction": [ "Step 1: Preparation of 4-ethynyl-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylic acid by reacting 2,2,5-trimethyl-1,3-oxazolidine with acetylene in the presence of sodium hydroxide and carbon dioxide. The resulting product is then treated with sulfuric acid to obtain the carboxylic acid.", "Step 2: Conversion of the carboxylic acid to the tert-butyl ester by reacting with tert-butyl alcohol and thionyl chloride. The resulting product is then treated with sodium bicarbonate and sodium sulfate to remove any remaining acid and thionyl chloride.", "Step 3: Diastereoselective reduction of the alkyne using sodium borohydride and acetic acid in methanol to obtain the desired product. The reaction mixture is then treated with hydrochloric acid and sodium hydroxide to adjust the pH, and extracted with dichloromethane. The organic layer is washed with water, dried over sodium sulfate, and concentrated to obtain the crude product. The crude product is then purified by column chromatography using a mixture of tetrahydrofuran and diethyl ether as the eluent. The purified product is obtained as a white solid in good yield." ] }

CAS RN

2751602-90-9

Molecular Formula

C13H21NO3

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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